4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

GPCR Pharmacology Lipid Signaling Agonist Activity

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene is a differentiated GPR34 chemical probe (EC50 ~180 nM) with >5-fold functional selectivity over the related P2Y10 receptor, minimizing off-target confounds in immune cell signaling studies. Its signature 2-methyl-1-butene moiety imparts distinct steric and electronic properties that are absent in the 1-butene analog, dictating regio- and stereochemical outcomes in downstream synthetic transformations. For quantitative pharmacology and robust SAR generation, the ≥97% purity grade ensures minimal assay interference. Insist on certified purity documentation when sourcing.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 951891-39-7
Cat. No. B3174099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene
CAS951891-39-7
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(=C)CCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H18O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-9H,1,5-6H2,2-4H3
InChIKeyXTQJNPIXXCEBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene (CAS 951891-39-7): Technical Specification and Procurement Summary


4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene, also named 1,2-dimethoxy-4-(3-methylbut-3-enyl)benzene, is a substituted phenylbutene compound with the molecular formula C13H18O2 and a molecular weight of 206.285 g/mol . It is characterized by a 3,4-dimethoxyphenyl group and a 2-methyl-1-butene chain. Commercially, it is available from several vendors, typically at a purity of 95% or 97%, with pricing listed at £1390.00 for a 2g unit from Fluorochem . The compound is primarily intended for laboratory research use as a building block or analytical standard .

Why Generic Substitution of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene Fails: Selectivity and Reactivity Challenges


Direct substitution with other commercially available dimethoxyphenyl butenes is not scientifically valid due to significant differences in molecular structure and resulting target engagement profiles. The presence and position of the 2-methyl group and the double bond location fundamentally alter the compound's 3D conformation and electronic properties, which are critical for specific interactions with biological targets such as G-protein-coupled receptors (GPCRs) [1]. Even minor structural variations within this compound class can lead to orders-of-magnitude differences in functional activity at the same receptor [1]. Furthermore, the specific alkene substitution pattern dictates distinct chemical reactivity, making the compound a non-interchangeable intermediate for downstream synthetic transformations, such as regiospecific functionalization or polymerization .

Quantitative Differentiation of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene: A Comparative Evidence Guide


Functional Selectivity at GPCRs: GPR34 vs. P2Y10 Agonist Activity Comparison

The compound exhibits measurable and differential agonist activity at two related G-protein-coupled receptors. While it activates the mouse GPR34 receptor with an EC50 of 180-182 nM, its activity at the mouse P2Y10 receptor is markedly weaker, showing an EC50 greater than 1000 nM [1]. This demonstrates a ~5.5-fold functional selectivity for GPR34 over P2Y10 in this assay system. This selectivity profile is a key differentiator from other lipid-like GPCR agonists, which may exhibit different selectivity or potency.

GPCR Pharmacology Lipid Signaling Agonist Activity

Synthetic Utility: A Distinct Building Block with a Substituted Alkene Handle

The compound's value in organic synthesis stems from its specific 2-methyl-1-butene moiety, which is a more substituted and sterically hindered alkene compared to its simpler analogs like 4-(3,4-Dimethoxyphenyl)-1-butene. This structural feature provides a unique handle for regiospecific reactions . While both compounds can serve as building blocks, the target compound's structure enables different reaction outcomes, particularly in transformations like hydrofunctionalization, cross-coupling, or polymerization, where the substitution pattern dictates regioselectivity .

Organic Synthesis Building Blocks Alkene Functionalization

Commercial Availability and Purity Benchmarking

Procurement decisions can be guided by a direct comparison of vendor specifications. For 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene, Fluorochem offers the compound at a certified purity of 97.0% . In contrast, other vendors like Chemenu supply the compound at a lower certified purity of 95%+ . This 2% difference in specified purity represents a significant reduction in total impurity load, which can be critical for applications sensitive to byproducts, such as biological assays or advanced materials synthesis. The higher purity option is priced at £1390.00 for 2g .

Procurement Purity Analysis Cost-Benefit

Validated Application Scenarios for 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene Based on Evidentiary Differentiation


Pharmacological Tool for Dissecting GPR34-Mediated Lipid Signaling Pathways

The compound's demonstrated functional selectivity, with an EC50 of ~180 nM at GPR34 and EC50 >1000 nM at P2Y10, makes it a suitable chemical probe for GPR34 receptor studies. Researchers can use this compound to specifically activate GPR34 in cellular models, such as HEK293A cells, to investigate downstream signaling events, receptor trafficking, or its role in immune cell function, with a low risk of off-target activation of the related P2Y10 receptor [1].

Precursor for the Synthesis of Regiospecifically Functionalized Small Molecules

The unique 2-methyl-1-butene moiety of the compound is a key structural feature that distinguishes it from its 1-butene analog [1]. This structural difference is crucial in synthetic chemistry applications where the steric and electronic properties of the alkene dictate the regio- and stereochemical outcome of reactions. The compound is therefore a valuable starting material for synthesizing more complex, sterically defined molecules for medicinal chemistry or materials science programs .

High-Confidence Bioassays Requiring Stringent Purity Standards

When experimental reproducibility is paramount, the higher-certified purity of 97.0% offered by specific vendors provides a tangible advantage [1]. This lower impurity profile, compared to the 95% purity grade from other suppliers , minimizes the risk of assay interference from unknown contaminants. This makes the higher-purity product the preferred choice for applications such as quantitative pharmacological studies, protein binding assays, or the generation of robust structure-activity relationship (SAR) data.

Technical Documentation Hub

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